1-Ethyl-3-methylimidazolium trifluoroacetate
Overview
Description
1-Ethyl-3-methylimidazolium trifluoroacetate is a non-volatile ionic liquid known for its unique properties and applications. It is characterized by its empirical formula C8H11F3N2O2 and a molecular weight of 224.18 g/mol . This compound is widely used in various fields due to its stability, low volatility, and ability to dissolve a wide range of substances .
Mechanism of Action
Target of Action
1-Ethyl-3-methylimidazolium trifluoroacetate, also known as EMIMTFA, is an organic compound that primarily targets aliphatic hydrocarbons and aromatic hydrocarbons . It is commonly used as a solvent for the separation of these hydrocarbons .
Mode of Action
EMIMTFA interacts with its targets through Van der Waals forces and metal interactions . These interactions allow it to effectively separate aliphatic hydrocarbons from aromatic hydrocarbons .
Pharmacokinetics
As a non-volatile ionic liquid , it is likely to have a low rate of evaporation, which could impact its bioavailability and distribution.
Result of Action
The primary result of EMIMTFA’s action is the separation of aliphatic hydrocarbons from aromatic hydrocarbons . This is achieved through its interactions with these compounds, allowing for their effective separation in various industrial applications.
Action Environment
The action of EMIMTFA can be influenced by environmental factors such as temperature and pressure. For instance, it is known to exist as a liquid at room temperature . Additionally, its conformational equilibrium can be affected under high-pressure environments . Therefore, the efficacy and stability of EMIMTFA can vary depending on the environmental conditions.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins, potentially influencing biochemical reactions
Molecular Mechanism
The molecular mechanism of action of 1-Ethyl-3-methylimidazolium trifluoroacetate is not well-defined. It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These hypotheses need to be confirmed through rigorous scientific investigation.
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Transport and Distribution
Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
1-Ethyl-3-methylimidazolium trifluoroacetate is typically synthesized by reacting 1-ethyl-3-methylimidazole with trifluoroacetic acid. The reaction is carried out under controlled conditions, often involving refluxing the mixture to ensure complete reaction . The general reaction scheme can be represented as follows:
[ \text{1-ethyl-3-methylimidazole} + \text{trifluoroacetic acid} \rightarrow \text{this compound} ]
In industrial settings, the production of this compound may involve more sophisticated techniques to ensure high purity and yield. These methods often include purification steps such as distillation or crystallization to remove any impurities .
Chemical Reactions Analysis
1-Ethyl-3-methylimidazolium trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, often using strong oxidizing agents.
Reduction: It can also undergo reduction reactions, typically in the presence of reducing agents.
Substitution: The trifluoroacetate anion can be substituted with other anions in the presence of suitable reagents.
Common reagents used in these reactions include strong acids, bases, and other ionic compounds. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
1-Ethyl-3-methylimidazolium trifluoroacetate has a wide range of applications in scientific research:
Biology: This compound is employed in various biological studies, particularly in the stabilization of proteins and enzymes.
Industry: It is used in the production of ionic polymers and as a catalyst in various industrial processes.
Comparison with Similar Compounds
1-Ethyl-3-methylimidazolium trifluoroacetate can be compared with other similar ionic liquids, such as:
1-ethyl-3-methylimidazolium acetate: This compound has similar solvation properties but differs in its anionic component, which affects its solubility and reactivity.
1-ethyl-3-methylimidazolium methanesulfonate: This ionic liquid is used in similar applications but has different chemical properties due to the presence of the methanesulfonate anion.
1-ethyl-3-methylimidazolium dicyanamide: This compound is another variant with distinct properties and applications.
The uniqueness of this compound lies in its trifluoroacetate anion, which imparts specific solvation and reactivity characteristics that are advantageous in various applications .
Properties
IUPAC Name |
1-ethyl-3-methylimidazol-3-ium;2,2,2-trifluoroacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2.C2HF3O2/c1-3-8-5-4-7(2)6-8;3-2(4,5)1(6)7/h4-6H,3H2,1-2H3;(H,6,7)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKVYNJKBRLDAT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1)C.C(=O)(C(F)(F)F)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431192 | |
Record name | 1-ETHYL-3-METHYLIMIDAZOLIUM TRIFLUOROACETATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174899-65-1 | |
Record name | 1-ETHYL-3-METHYLIMIDAZOLIUM TRIFLUOROACETATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethyl-3-methylimidazolium Trifluoroacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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